4-[(Nonan-2-yl)amino]butan-2-ol

Catalog No.
S13800887
CAS No.
M.F
C13H29NO
M. Wt
215.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Nonan-2-yl)amino]butan-2-ol

Product Name

4-[(Nonan-2-yl)amino]butan-2-ol

IUPAC Name

4-(nonan-2-ylamino)butan-2-ol

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

InChI

InChI=1S/C13H29NO/c1-4-5-6-7-8-9-12(2)14-11-10-13(3)15/h12-15H,4-11H2,1-3H3

InChI Key

PJIDXHALGVMSGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NCCC(C)O

4-[(Nonan-2-yl)amino]butan-2-ol is an organic compound characterized by its amine functional group and a secondary alcohol. The molecular structure consists of a butanol moiety with a nonan-2-yl substituent attached to the nitrogen atom. This compound can be represented by the molecular formula C13H27NC_{13}H_{27}N and has a molecular weight of approximately 199.36 g/mol. The presence of both the amino group and the alcohol makes it a potentially versatile compound in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which may enhance its applicability in pharmaceuticals.

The biological activity of 4-[(Nonan-2-yl)amino]butan-2-ol is not extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Antimicrobial Activity: Compounds with amino and alcohol functionalities are frequently studied for their potential as antimicrobial agents.
  • Neuroprotective Effects: Some analogs have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.

Several methods can be employed to synthesize 4-[(Nonan-2-yl)amino]butan-2-ol:

  • Alkylation of Amines: A straightforward method involves the alkylation of butan-2-amine with nonan-2-bromide under basic conditions.
  • Reductive Amination: This method utilizes the reaction between nonanone and butan-2-amines in the presence of reducing agents like sodium borohydride.
  • Grignard Reaction: A more complex synthetic route may involve Grignard reagents reacting with carbonyl compounds to form the desired alcohol.

4-[(Nonan-2-yl)amino]butan-2-ol has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly for creating compounds with neuroprotective or antimicrobial properties.
  • Chemical Industry: It may serve as an intermediate in the production of surfactants or other functional materials.

Interaction studies involving 4-[(Nonan-2-yl)amino]butan-2-ol could focus on its binding affinity to various biological targets, including:

  • Enzymatic Inhibition: Investigating its potential as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its activity at neurotransmitter receptors could reveal insights into its neuropharmacological effects.

Several compounds share structural similarities with 4-[(Nonan-2-yl)amino]butan-2-ol. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Characteristics
1-Amino butanolContains a primary amine and a hydroxyl groupSimple structure, often used as solvent
NonanolAliphatic alcohol without amine functionalityCommonly used as a solvent and fragrance
3-AminopropanolContains a propanol backbone with an amino groupExhibits different solubility properties
1-(Nonylamino)-propanolSimilar amine-alcohol structure but longer alkyl chainPotentially different biological activities

The uniqueness of 4-[(Nonan-2-yl)amino]butan-2-ol lies in its specific combination of a nonyl substituent and a secondary alcohol, which may confer distinct properties compared to simpler analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.224914549 g/mol

Monoisotopic Mass

215.224914549 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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